molecular formula C19H22ClN3O2S2 B2861683 6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216540-69-0

6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2861683
CAS No.: 1216540-69-0
M. Wt: 423.97
InChI Key: CHIKCRKGSBLIDL-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, they can undergo reactions with 2-aminothiophenol and aldehydes . They can also participate in reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific structure of the compound. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazole derivatives are pivotal in synthetic and medicinal chemistry due to their bioactive properties, making them integral components of various compounds and drugs. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole derivatives has been described, which serve as building blocks allowing for substantial exploration of chemical space around the molecule when targeting specific ligands. This synthesis route is vital for creating compounds with potential therapeutic applications, highlighting the benzo[d]thiazole's versatility in drug discovery processes (Durcik et al., 2020).

Antimicrobial and Anticancer Properties

Significant research efforts have been directed towards synthesizing new derivatives of benzo[d]thiazole with improved antimicrobial and anticancer activities. Studies on the synthesis and microbial evaluation of new pyridine derivatives have yielded compounds that demonstrate variable and modest antimicrobial activities against several bacterial and fungal strains (Patel & Agravat, 2007). Additionally, novel 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activities, with some compounds showing promising results against various cancer cell lines, indicating the potential for benzo[d]thiazole derivatives in developing new anticancer therapies (Havrylyuk et al., 2010).

Anticonvulsant Evaluation

The exploration of benzo[d]thiazole derivatives for anticonvulsant effects has led to the synthesis of compounds evaluated using various models of experimental epilepsy. This research underscores the potential of benzo[d]thiazole derivatives in the treatment of epilepsy and other neurological disorders, demonstrating the compound's versatility beyond antimicrobial and anticancer applications (Malik et al., 2013).

Future Directions

The development of new benzothiazole derivatives and the exploration of their biological activities is a promising area of research. Future work could involve the synthesis of new benzothiazole derivatives and the investigation of their in vitro and in vivo activity . Additionally, further studies could be conducted to explore the mechanism of resistance of anti-TB drugs .

Properties

IUPAC Name

6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2.ClH/c1-14-3-6-16(7-4-14)26(23,24)22-11-9-21(10-12-22)19-20-17-8-5-15(2)13-18(17)25-19;/h3-8,13H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIKCRKGSBLIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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